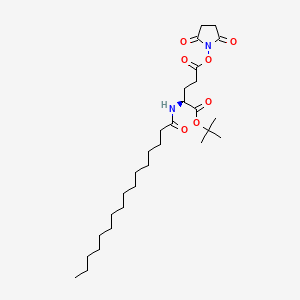

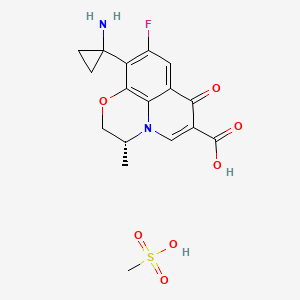

Palm-glu(nhs)-otbu

Descripción general

Descripción

Used in the preparation of lipophilic human glucagon-like peptide-1 derivatives with protracted action profiles.

Aplicaciones Científicas De Investigación

Parkinson's Disease Research : In a study exploring Parkinson's disease, proteasome inhibitors like PSI (Z‐Ileu‐Glu(OtBu)‐Ala‐Leu‐CHO) were investigated. It was found that systemic administration of these inhibitors did not reliably replicate Parkinson's disease symptoms in rats or monkeys, challenging their use as a model for this disease (Kordower et al., 2006).

Targeted Drug Delivery : Research on tumor-targeted drug delivery involved using Fmoc-Glu(OtBu)-OH linkers in constructing prodrugs for enhanced targeting and residence time in tumor sites. This approach demonstrated potential for improved anticancer drug delivery (Shan et al., 2012).

Neurotoxicity and Ethanol Vehicle in Research : Another study found that the use of ethanol as a vehicle in administering proteasome inhibitors like (Z‐lle‐Glu(OtBu)‐Ala‐Leu‐al) can confound results due to ethanol's neurotoxicity, impacting the reliability of the Parkinson's disease model in mice (Landau et al., 2007).

Ion Channel Studies : Research into the Acid-sensing ion channel ASIC1a revealed that Glu-79 and Glu-416 in the palm domain are critical for proton gating. This study provided insights into the molecular mechanism of gating in epithelial sodium/degenerin channels (Della Vecchia et al., 2013).

Super-resolution Imaging : A study on super-resolution imaging in C. elegans using Photoactivated Localization Microscopy (PALM) demonstrated the potential of this technique in resolving structures at a single-molecule level in whole animals (Vangindertael et al., 2015).

Health Services Research : A study emphasized the need for a better balance between original and evaluative research in the scientific basis of health services, highlighting the importance of assessing new technologies and treatments (Smith, 1995).

Genetic Association Studies : PALM, a computational framework, was introduced for gene-level association tests in genome-wide association studies. This approach enhances the uncovering of associations derived from variants with weak effects (Bao et al., 2018).

Neurochemistry Research : A study exploring oxytocin's effects on neurotransmitter levels induced by methamphetamine in mouse brains provides insights into neurochemical mechanisms influenced by neuropeptides (Qi et al., 2012).

Propiedades

IUPAC Name |

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(hexadecanoylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJFKKLCCRQPHN-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858279 | |

| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-hexadecanoyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204521-63-1 | |

| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-hexadecanoyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (L-glutamic Acid, N-(1-Oxohexadecyl)-,1-(1,1-dimethylethyl)-5-(2,5-Dioxo-1-Pyrrolidinyl Ester) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)

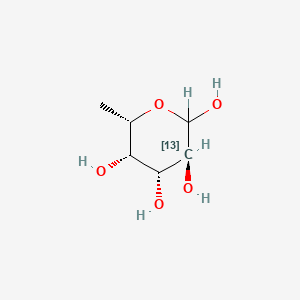

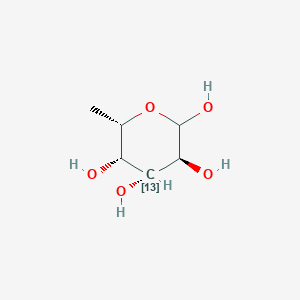

![L-[1-13C]Fucose](/img/structure/B583657.png)